Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- is a chemical compound with the molecular formula C10H9BrO2.
Vorbereitungsmethoden
The synthesis of Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-5-benzofuran.
Bromination: The compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. The use of phase transfer catalysts and specific solvents can enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- involves its interaction with various molecular targets. The bromine atom and the benzofuran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- can be compared with other benzofuran derivatives such as:
1-(2,3-dihydro-5-benzofuranyl)-ethanone: Lacks the bromine atom, leading to different reactivity and biological activity.
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone: Contains additional methoxy groups, which can influence its chemical and biological properties.
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: Features a different benzofuran structure, affecting its reactivity and applications.
The uniqueness of Ethanone, 2-bromo-1-(2,3-dihydro-5-benzofuranyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9BrO2 |
---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
2-bromo-1-(6,7-dihydrocyclopenta[c]pyran-5-yl)ethanone |
InChI |
InChI=1S/C10H9BrO2/c11-5-10(12)9-2-1-7-6-13-4-3-8(7)9/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
ZIQHQEDZOSUNJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C2C1=COC=C2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.